molecular formula C25H35N3O6S B1666020 Amprenavir CAS No. 161814-49-9

Amprenavir

Número de catálogo B1666020
Número CAS: 161814-49-9
Peso molecular: 505.6 g/mol
Clave InChI: YMARZQAQMVYCKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amprenavir, originally branded as Agenerase by GlaxoSmithKline, is a protease inhibitor used to treat HIV infection . It was approved by the Food and Drug Administration on April 15, 1999, for twice-a-day dosing .


Molecular Structure Analysis

Amprenavir has a molecular formula of C25H35N3O6S and an average mass of 505.627 Da . The structure of Amprenavir has been studied in the context of its binding to HIV-1 protease . The dipole moment of two components in the discussed complex (7.292 D) predicts that it will be soluble in polar solvents like water .


Chemical Reactions Analysis

Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The two major metabolites result from oxidation of the tetrahydrofuran and aniline moieties . In a study, it was found that the fullerene part (as a drug carrier) would protect the drug part (Amprenavir) from facing undesired chemical and electrochemical side reactions .


Physical And Chemical Properties Analysis

Amprenavir has a very high protein binding affinity (90%) . It is rapidly absorbed after oral administration in HIV-1-infected patients with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose .

Aplicaciones Científicas De Investigación

Overcoming Drug Resistance in HIV-1 Chemotherapy

Amprenavir is a protease inhibitor used in the treatment of AIDS. It's known for its high affinity to wild-type HIV-1 protease and significantly lower binding affinity in the presence of mutations like I50V and V82F/I84V. This research highlights Amprenavir's responses to mutations and its comparative efficacy with other inhibitors such as TMC-126, which shows lower susceptibility to resistant mutations (Ohtaka et al., 2002).

Amprenavir in HIV Treatment

Studies have shown Amprenavir's effectiveness in reducing HIV RNA levels significantly more than monotherapy when used with other antiretroviral agents like zidovudine and lamivudine. This combination therapy in HIV-infected adults led to a notable median decrease in HIV RNA (Murphy et al., 1999).

Amprenavir and Hypersensitivity Mutations

Research has identified a mutation in the HIV-1 protease (N88S) that causes in vitro hypersensitivity to Amprenavir. This finding is significant for its potential use in salvage therapy for patients who have developed resistance to other protease inhibitors (Ziermann et al., 2000).

Pharmacokinetics of Amprenavir

Amprenavir's pharmacokinetic and pharmacodynamic profiles have been studied extensively. The studies indicate dose-proportional increases in plasma concentration and sustained antiviral activity at certain dosages (Sadler et al., 2001).

Resistance to Amprenavir

Clinical and in vitro studies demonstrate the resistance development pathways for Amprenavir. Key signature amino acid substitutions associated with resistance, such as I50V, have been identified. Understanding these pathways is crucial for managing HIV therapy with Amprenavir (Tisdale et al., 2000).

Amprenavir Docking Studies

Unique Resistance Profile of Amprenavir

Amprenavir exhibits a distinct resistance profile compared to other protease inhibitors. This uniqueness, particularly in the context of combination therapy and salvage regimens, highlights its role in HIV treatment (Adkins & Faulds, 2020).

Amprenavir with Ritonavir in HIV Infection

Combining Amprenavir with Ritonavir shows potential for enhanced pharmacokinetic profiles, making it a viable option in HIV therapy, especially for treatment-experienced patients. This study reviews the effectiveness of this combination in managing HIV-1 infection (Arvieux & Tribut, 2012).

Antiviral Activity and Pharmacodynamics

The antiviral activity of Amprenavir has been evaluated in vitro and in vivo, focusing on its impact on HIV-infected patients, especially in combination with other antiretroviral agents. These studies provide insights into optimal dosing and expected therapeutic outcomes (Preston et al., 2003).

Safety And Hazards

Amprenavir is suspected of causing cancer and damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046061
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles., Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation., Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors., Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Amprenavir

CAS RN

161814-49-9
Record name Amprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161814-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprenavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amprenavir
Reactant of Route 2
Amprenavir
Reactant of Route 3
Reactant of Route 3
Amprenavir
Reactant of Route 4
Reactant of Route 4
Amprenavir
Reactant of Route 5
Amprenavir
Reactant of Route 6
Amprenavir

Citations

For This Compound
19,800
Citations
JC Adkins, D Faulds - Drugs, 1998 - Springer
… who received amprenavir plus indinavir, 2 of 5 who received amprenavir plus saquinavir, 3 of 6 who received amprenavir plus nelfinavir and 2 of 3 who received amprenavir, zidovudine …
Number of citations: 106 link.springer.com
MB Wire, MJ Shelton, S Studenberg - Clinical pharmacokinetics, 2006 - Springer
… an efficient mechanism of amprenavir absorption; however, amprenavir is also a substrate … in amprenavir absorption.[17] In a Caco-2 cell model, the ratio (B↓A/A↓B) for amprenavir …
Number of citations: 138 link.springer.com
BM Sadler, DS Stein - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… for amprenavir plateaus at amprenavir trough … amprenavir an attractive drug of choice when considering potent antiretrovirals. The higher trough exposure obtained with amprenavir …
Number of citations: 41 journals.sagepub.com
HB Fung, HL Kirschenbaum, R Hameed - Clinical therapeutics, 2000 - Elsevier
OBJECTIVE: This paper reviews the pharmacologic properties and clinical usefulness of amprenavir, a new human immunodeficiency virus type 1 (HIV-1) protease inhibitor. …
Number of citations: 75 www.sciencedirect.com
CJ Decker, LM Laitinen, GW Bridson… - Journal of …, 1998 - Elsevier
… Ketoconazole, terfenadine, and astemizole were observed to inhibit amprenavir … amprenavir to examine the interactions of HIV protease inhibitors in vitro. The order of amprenavir …
Number of citations: 134 www.sciencedirect.com
S Noble, KL Goa - Drugs, 2000 - Springer
… , amprenavir was less effective than indinavir in treatment-experienced (protease inhibitor-naive) patients. Amprenavir … Amprenavir is generally well tolerated (most events are mild or …
Number of citations: 59 link.springer.com
JQ Tran, C Petersen, M Garrett, B Hee… - Clinical Pharmacology …, 2002 - Wiley Online Library
… of amprenavir, 600 mg twice daily, with delavirdine resulted in a higher amprenavir exposure than the standard dose of amprenavir, 1200 mg twice daily. However, amprenavir induced …
Number of citations: 28 ascpt.onlinelibrary.wiley.com
C Falcoz, JM Jenkins, C Bye… - The Journal of …, 2002 - Wiley Online Library
… amprenavir prodrug GW433908 in the presence and absence of food compared with amprenavir … prodrug of the antiretroviral protease inhibitor amprenavir, with improved solubility over …
Number of citations: 77 accp1.onlinelibrary.wiley.com
RE Polk, DF Brophy, DS Israel, R Patron… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… Amprenavir significantly increased the area under the curve at steady state (AUC ss ) of … of amprenavir by 82%, but amprenavir had no effect on rifampin pharmacokinetics. Amprenavir …
Number of citations: 112 journals.asm.org
C Arvieux, O Tribut - Drugs, 2005 - Springer
… — is possible when amprenavir is coadministered with ritonavir, despite … amprenavir alone. Fosamprenavir (GW 433908) is a prodrug of amprenavir primarily metabolised to amprenavir …
Number of citations: 58 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.